molecular formula C16H12KNO2 B2624746 Potassium;(Z)-2-cyano-2-(4-phenylmethoxyphenyl)ethenolate CAS No. 2111898-31-6

Potassium;(Z)-2-cyano-2-(4-phenylmethoxyphenyl)ethenolate

Cat. No. B2624746
CAS RN: 2111898-31-6
M. Wt: 289.375
InChI Key: DYIXJDGKOJQQKV-UHFFFAOYSA-M
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Description

“Potassium;(Z)-2-cyano-2-(4-phenylmethoxyphenyl)ethenolate” is a complex organic compound. It is related to the class of compounds known as oxadiazoles . Oxadiazoles are five-membered heterocyclic molecules possessing two carbon, two nitrogen, and one oxygen atom . They have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications .


Synthesis Analysis

The synthesis of oxadiazoles involves the reaction of phenyl acetic acid derivatives with thiosemicarbazide in the presence of POCl3 . This is followed by acylation of the amino group of oxadiazoles with some acid chlorides such as methyl 4-(chlorocarbonyl) benzoate, 3-nitrobenzoyl chloride, 4-methoxy-benzoyl chloride, 4-isobutylbenzoyl chloride and chloroacetyl chloride . The mixture is stirred well at room temperature for 4 hours .


Molecular Structure Analysis

The molecular structure of “this compound” is complex. It is related to the compound “Ethanone, 1-[4-(phenylmethoxy)phenyl]-” which has a molecular weight of 226.2705 . The IUPAC Standard InChIKey for this compound is MKYMYZJJFMPDOA-UHFFFAOYSA-N .


Chemical Reactions Analysis

The chemical reactions involving oxadiazoles are diverse. They can undergo oxidative cleavage of Csp3-H bonds, followed by cyclization and deacylation . The use of K2CO3 as a base achieves an unexpected and highly efficient C-C bond cleavage .

properties

IUPAC Name

potassium;(Z)-2-cyano-2-(4-phenylmethoxyphenyl)ethenolate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO2.K/c17-10-15(11-18)14-6-8-16(9-7-14)19-12-13-4-2-1-3-5-13;/h1-9,11,18H,12H2;/q;+1/p-1/b15-11+;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYIXJDGKOJQQKV-KRWCAOSLSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)C(=C[O-])C#N.[K+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)/C(=C/[O-])/C#N.[K+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12KNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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